molecular formula C24H26N2O4S B3894759 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B3894759
M. Wt: 438.5 g/mol
InChI Key: OIOBYFMUFLYXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylanilino group, and a hydroxy-phenylethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as acetonitrile, dichloromethane, or tetrahydrofuran, and may require cooling to low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A fluorinated analog with similar structural features but different reactivity and applications.

    Phenoxyacetamide Derivatives: Compounds with a phenoxy group attached to an acetamide backbone, used in various pharmacological studies.

Uniqueness

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-13-19(2)15-21(14-18)26(31(29,30)22-11-7-4-8-12-22)17-24(28)25-16-23(27)20-9-5-3-6-10-20/h3-15,23,27H,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOBYFMUFLYXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCC(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Reactant of Route 5
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-hydroxy-2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.